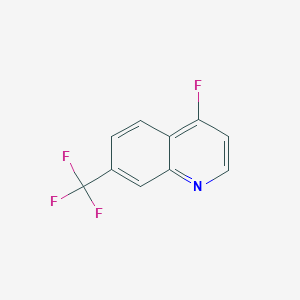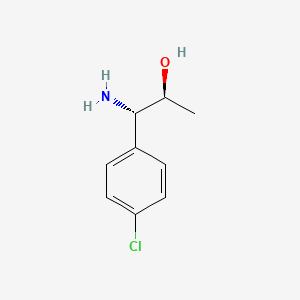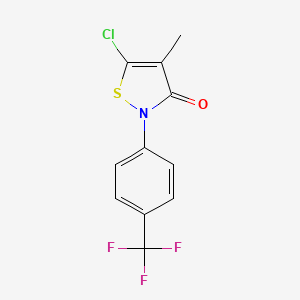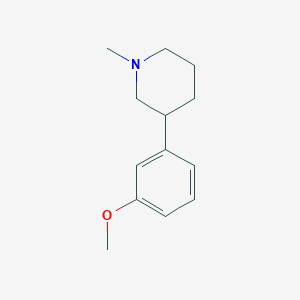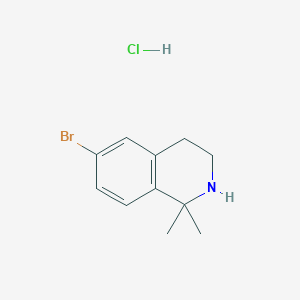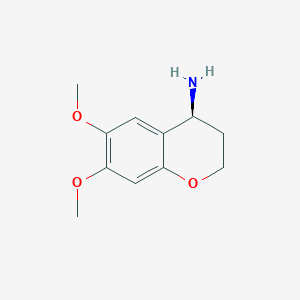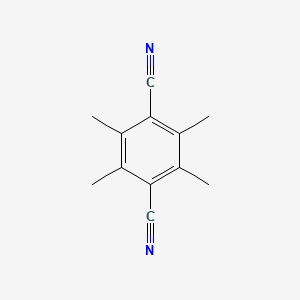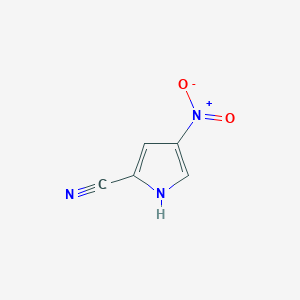
4-Nitro-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is characterized by its molecular formula C5H3N3O2 and a molecular weight of 137.1 g/mol. This compound is known for its unique structural features, which include a nitro group and a carbonitrile group attached to a pyrrole ring.
Méthodes De Préparation
The synthesis of 4-Nitro-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is then purified by recrystallization from ethanol. This method ensures high purity and yield of the compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
4-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Applications De Recherche Scientifique
4-Nitro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors and antimicrobial agents.
Biology: The compound has shown antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Medicine: Its anticancer properties have been explored, with studies showing its effectiveness against various cancer cell lines, including lung, breast, and colon cancer.
Industry: It is used as a precursor for the synthesis of pyrrole-based materials, such as conducting polymers and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit the synthesis of essential proteins.
Comparaison Avec Des Composés Similaires
4-Nitro-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrole-2-carbonitrile: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
4-Nitro-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of a nitro group and a carbonitrile group, which imparts distinct chemical properties and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C5H3N3O2 |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
4-nitro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O2/c6-2-4-1-5(3-7-4)8(9)10/h1,3,7H |
Clé InChI |
MREAXPUBJGTJCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


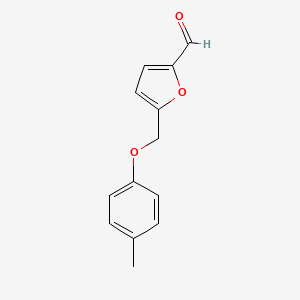
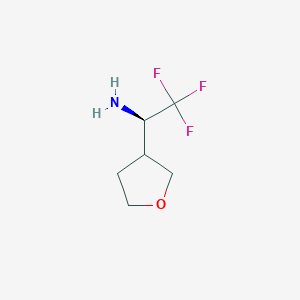
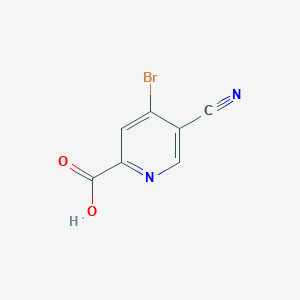
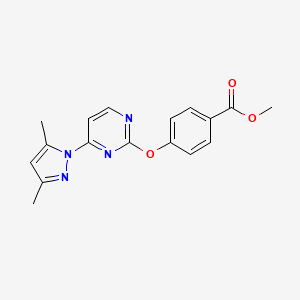
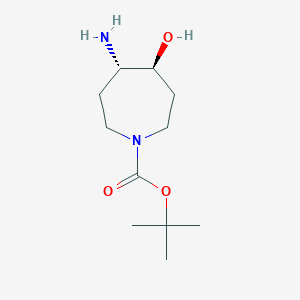
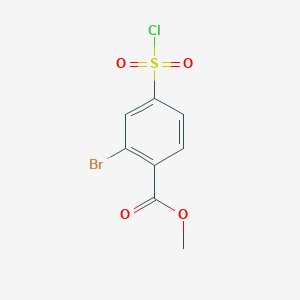
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)
